Disodium hexafluorotitanate

Description

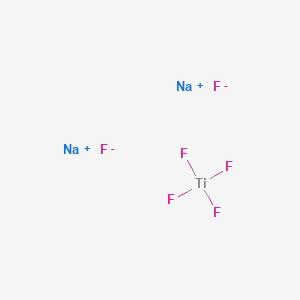

Structure

2D Structure

Propriétés

Numéro CAS |

17116-13-1 |

|---|---|

Formule moléculaire |

F6Na2Ti |

Poids moléculaire |

207.837 g/mol |

Nom IUPAC |

disodium;hexafluorotitanium(2-) |

InChI |

InChI=1S/6FH.2Na.Ti/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Clé InChI |

HLJCWGPUCQTHFY-UHFFFAOYSA-H |

SMILES |

[F-].[F-].F[Ti](F)(F)F.[Na+].[Na+] |

SMILES canonique |

F[Ti-2](F)(F)(F)(F)F.[Na+].[Na+] |

Origine du produit |

United States |

Synthetic Methodologies and Advanced Preparation Techniques for Disodium Hexafluorotitanate

Solution-Based Synthesis Routes of Hexafluorotitanate Salts

Solution-based methods are widely employed for the synthesis of hexafluorotitanate salts due to their versatility and control over reaction conditions. These techniques typically involve the reaction of a titanium source with a fluoride (B91410) source in a suitable solvent. A common laboratory-scale synthesis involves reacting titanium dioxide with hydrofluoric acid, followed by neutralization with a sodium source like sodium hydroxide (B78521) or sodium fluoride. evitachem.com

Hydrothermal and solvothermal synthesis are powerful techniques for producing crystalline materials from solutions under elevated temperatures and pressures. wikipedia.orgsemanticscholar.org In a typical hydrothermal process, reactants are sealed in an autoclave with water as the solvent and heated above its boiling point. semanticscholar.org This method has been successfully used to synthesize various complex oxides and fluorides. bath.ac.uk For instance, titania nanowires can be fabricated using a hydrothermal method with titanium dioxide nanoparticles as the starting material. acs.org The use of microwave assistance in hydrothermal synthesis can significantly accelerate the reaction, reducing the time and energy required for material production. acs.org

Solvothermal synthesis is analogous to the hydrothermal route but employs non-aqueous solvents. wikipedia.org This allows for a wider range of reaction conditions and can lead to the formation of unique crystal structures and morphologies. Organic solvents like dimethylformamide and various alcohols are commonly used. wikipedia.orgarxiv.org Hexafluorotitanate salts containing organic cations have been synthesized and used as precursors for nanocrystalline TiO₂. researchgate.netnih.govrsc.org These ionic liquid-like precursors can be prepared by reacting hexafluorotitanic acid with organic derivatives. nih.govrsc.org

A study demonstrated the solvothermal preparation of a manganese-doped hexafluorotitanate, [N(CH₃)₄]₂TiF₆:Mn⁴⁺, by reacting TiO₂, [N(CH₃)₄]Cl, and HF in a dimethylformamide (DMF) solvent at 180°C. arxiv.org This highlights the utility of solvothermal methods in creating complex doped materials.

Controlled precipitation is a crucial technique for isolating hexafluorotitanate salts from solution and for synthesizing derivative materials like titanium dioxide. The process relies on carefully managing the supersaturation of the solution to influence nucleation and crystal growth. ntnu.nosolitekpharma.com Key parameters that are controlled include pH, temperature, reactant concentration, and the rate of addition of precipitants. mdpi.comgoogle.com

In the synthesis of titania from hexafluorotitanate precursors, the pH of the solution plays a critical role in the rate of precipitation. google.com A lower pH generally leads to a slower, more controlled precipitation, resulting in smoother and more uniform coatings when depositing titania onto substrates. google.com The use of a weak base, such as ammonia, allows for finer pH control compared to strong bases. google.com

The crystallization process itself can be modeled to understand the interplay of factors like crystal attrition (breakage) and growth. ntnu.no By controlling these factors, it is possible to tailor the particle size distribution of the final product. solitekpharma.commdpi.com For instance, in the precipitation of nano-TiO₂, controlling the hydrolysis and dissociation kinetics of the fluoro-titanium complex allows for precise regulation of nucleation and growth, leading to highly dispersed nanostructures. mdpi.com

Template-assisted synthesis is a versatile method for creating nanostructured materials with well-defined morphologies and sizes. numberanalytics.com This technique involves the use of a sacrificial scaffold, or template, to direct the formation of the desired material. numberanalytics.comnih.gov Both hard and soft templates can be employed.

Hard templates, such as anodic aluminum oxide (AAO), provide a rigid framework with uniform pores. researchgate.net For example, BaTiO₃ nanowires have been synthesized by filling an AAO template with precursors like barium nitrate (B79036) and ammonium (B1175870) hexafluorotitanate. researchgate.net The template is subsequently removed, typically by dissolution, to yield the desired one-dimensional nanostructures.

Soft templates, such as surfactants or polymers, self-assemble in solution to form micelles or liquid crystalline phases that guide the deposition of the inorganic precursor. nih.gov This cooperative assembly process allows for intricate control over the final morphology. nih.gov The soft template is then removed, often by calcination, to yield the final nanostructured material. nih.gov This approach has been used to create a variety of transition metal oxides with controlled geometries. nih.govmdpi.com For example, carbon nano-onions have been used as templates for the sol-gel synthesis of nanostructured titania. mdpi.com

| Template Type | Description | Example of Use with Hexafluorotitanate Precursors |

| Hard Template | A rigid, pre-fabricated scaffold with defined pores or channels. researchgate.net | Anodic Aluminum Oxide (AAO) used to synthesize BaTiO₃ nanowires from ammonium hexafluorotitanate. researchgate.net |

| Soft Template | Self-assembling molecules like surfactants or polymers that form a temporary structure in solution. nih.gov | Carbon nano-onions templating the formation of nanostructured titania. mdpi.com |

Molten Salt Synthetic Approaches for Hexafluorotitanate Compounds

Molten salt synthesis offers a high-temperature route for producing materials that may be difficult to obtain through solution-based methods. This technique involves using a molten salt as a solvent or a reactant. A notable application involving a hexafluorotitanate is the production of metallic titanium.

This method presents an alternative to traditional titanium production processes and can be adapted into a continuous operation, similar to aluminum smelting. google.com

Mechanistic Investigations of Disodium (B8443419) Hexafluorotitanate Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing the synthesis of disodium hexafluorotitanate and its derivatives. The chemistry is largely governed by the behavior of the hexafluorotitanate anion, [TiF₆]²⁻, in solution.

The [TiF₆]²⁻ ion is stable in acidic aqueous solutions but undergoes hydrolysis as the pH increases. researchgate.netindustrialchemicals.gov.au In the synthesis of TiO₂ from hexafluorotitanate precursors, the [TiF₆]²⁻ ion undergoes a series of hydrolysis and hydroxylation reactions under alkaline conditions, eventually leading to the formation of TiO₂ precipitates. mdpi.com

Fluoride ions play a significant role in these reactions. They can stabilize intermediates through the formation of strong Ti-F bonds. mdpi.com This stabilization effect is key in controlling the morphology of TiO₂ derived from these precursors. The preferential adsorption of fluoride ions onto specific crystal facets of anatase TiO₂ can inhibit growth in certain directions, leading to anisotropic crystal shapes. mdpi.com For example, the adsorption of F⁻ onto the high-energy {001} facets of anatase slows their growth, promoting the formation of nanorods or nanosheets. mdpi.commdpi.com

Investigations using ¹⁹F NMR have been employed to study the species present in aqueous solutions of titanium fluoride precursors, providing insight into the complex equilibria involved. researchgate.net

Control over Morphology and Crystal Facet Engineering in Hexafluorotitanate-Derived Materials

The morphology and exposed crystal facets of materials derived from hexafluorotitanate precursors, particularly TiO₂, have a profound impact on their properties and performance in applications like photocatalysis. researchgate.netacs.orgrsc.org Consequently, significant research has focused on controlling these features.

Crystal facet engineering aims to selectively expose specific crystallographic facets that may have higher reactivity or other desirable properties. rsc.orgrsc.orgnih.govnih.gov For anatase TiO₂, the {001} facets are known to be highly reactive, but they are also thermodynamically less stable than the {101} facets. mdpi.comresearchgate.net The use of fluorine-containing precursors, such as hexafluorotitanates, is a key strategy for stabilizing these high-energy facets. mdpi.commdpi.com The fluoride ions in the synthesis solution cap the {001} facets, lowering their surface energy and promoting their expression in the final crystal morphology. mdpi.commdpi.com

By carefully tuning synthesis parameters such as reactant concentrations, temperature, and the presence of capping agents, a variety of TiO₂ nanostructures can be achieved, including nanorods, nanosheets, and hierarchical flower-like structures. mdpi.comresearchgate.net For instance, hierarchical flower-like nanostructures composed of ultrathin anatase TiO₂ nanosheets with dominant {001} facets have been shown to exhibit enhanced photocatalytic activity. researchgate.net This enhancement is attributed to the synergistic effects of the unique architecture, high crystallinity, large surface area, and the highly active exposed facets. researchgate.net

The table below summarizes the effect of certain synthesis parameters on the morphology of TiO₂ derived from hexafluorotitanate precursors.

| Synthesis Parameter | Effect on Morphology | Resulting Structure Example |

| Fluoride Ion Concentration | Stabilizes high-energy {001} facets. mdpi.commdpi.com | Anatase TiO₂ nanosheets. researchgate.net |

| Reaction Temperature | Influences crystal growth kinetics. mdpi.com | Co-existing nanorods and spindle shapes at 70°C. mdpi.com |

| pH | Controls precipitation rate and nucleation/growth balance. mdpi.comgoogle.com | Smooth, uniform coatings at lower pH. google.com |

| Capping Agents (e.g., EDTA) | Work synergistically with fluoride to control morphology. mdpi.com | Uniform anatase crystals with multitwinned {001} facets. mdpi.com |

Advanced Spectroscopic and Characterization Techniques for Disodium Hexafluorotitanate

Vibrational Spectroscopy for Structural Elucidation of Hexafluorotitanates (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the molecular structure of hexafluorotitanate compounds. These techniques provide insights into the vibrational modes of the [TiF₆]²⁻ anion, which are sensitive to the local symmetry and bonding within the crystal lattice.

In the analysis of hexafluorotitanates, FT-IR spectroscopy is particularly useful for identifying the characteristic Ti-F vibrational modes, which typically appear in the 600–400 cm⁻¹ region. For the [TiF₆]²⁻ ion with an ideal octahedral (Oₕ) symmetry, specific vibrational modes are expected. However, in a crystal lattice, the site symmetry of the anion can be lower than Oₕ, leading to the activation of otherwise silent modes and the splitting of degenerate modes. nih.gov

Raman spectroscopy complements FT-IR by providing information on different vibrational modes. For instance, in the Raman spectra of hydrazinium(1+) and hydrazinium(2+) hexafluorotitanates(IV), a previously unobserved ν₂ mode at 455 cm⁻¹ and a symmetry-inactive ν₆ mode around 210–220 cm⁻¹ for the [TiF₆]²⁻ ion were detected. rsc.org The appearance of these modes is attributed to the influence of the site group symmetry. rsc.org The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational spectrum and a deeper understanding of the structural details. nih.govspectroscopyonline.comshu.ac.uk

Table 1: Representative Vibrational Modes for Hexafluorotitanate ([TiF₆]²⁻) Anion

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity (Oₕ symmetry) |

| ν₁ | Symmetric Ti-F stretch | ~600 | Raman active |

| ν₂ | Symmetric F-Ti-F bend | ~450-500 | Raman active |

| ν₃ | Asymmetric Ti-F stretch | ~550-600 | IR active |

| ν₄ | Asymmetric F-Ti-F bend | ~250-350 | IR active |

| ν₅ | Asymmetric F-Ti-F bend | ~250-350 | Raman active |

| ν₆ | Asymmetric F-Ti-F bend | ~150-250 | Inactive |

Note: The exact positions and activities of the vibrational modes can vary depending on the cation and the crystal structure.

X-ray Diffraction Analysis for Phase Identification and Crystallinity Determination

X-ray diffraction (XRD) is an indispensable, non-destructive technique for the analysis of disodium (B8443419) hexafluorotitanate. malvernpanalytical.com It is primarily used for phase identification, determination of crystallinity, and gathering information about the crystal structure. malvernpanalytical.comnih.gov

The diffraction pattern obtained from an XRD analysis serves as a unique "fingerprint" for a crystalline substance, allowing for its unambiguous identification by comparing the peak positions and intensities to a standard database, such as the International Center for Diffraction Data (ICDD). nih.govresearchgate.net For disodium hexafluorotitanate, XRD analysis confirms the presence of the crystalline Na₂TiF₆ phase and can detect any impurities or other crystalline phases present in the sample. researchgate.net

Furthermore, the characteristics of the diffraction peaks provide valuable information about the material's crystallinity. Broad peaks are indicative of an amorphous or poorly crystalline material, while sharp, well-defined peaks suggest a high degree of crystallinity. researchgate.net The full-width at half-maximum (FWHM) of the diffraction peaks can be used to estimate the crystallite size. nih.gov This is particularly important in materials research where the physical properties can be significantly influenced by the crystal structure and size. malvernpanalytical.com

Electron Microscopy for Morphological and Elemental Composition Analysis (SEM, EDS)

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) are powerful complementary techniques for characterizing the morphology and elemental composition of this compound.

SEM provides high-resolution images of the sample's surface, revealing details about its topography, particle size, and shape. thermofisher.comjeolusa.com This is crucial for understanding the physical characteristics of the powder or crystalline material. The technique involves scanning the sample with a focused beam of electrons, and the resulting signals are used to create an image. thermofisher.com

EDS, often integrated with an SEM, allows for the elemental analysis of the sample. thermofisher.comamericanpharmaceuticalreview.com As the electron beam interacts with the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elemental composition in the analyzed area. americanpharmaceuticalreview.comresearchgate.net For this compound, EDS analysis would confirm the presence of sodium, titanium, and fluorine in the expected stoichiometric ratios. researchgate.net This is particularly useful for verifying the purity of the compound and identifying any elemental contaminants. researchgate.net The combination of SEM and EDS provides a comprehensive picture of both the physical form and the chemical makeup of the material at the micro-scale. thermofisher.comamericanpharmaceuticalreview.com

Table 2: Information Obtained from SEM and EDS Analysis of this compound

| Technique | Information Provided | Relevance to this compound |

| SEM | Surface morphology, particle size, particle shape, topography | Visualization of crystal habit, determination of powder fineness, observation of surface features. |

| EDS | Elemental composition, elemental mapping | Confirmation of the presence of Na, Ti, and F; verification of purity; identification of elemental impurities. |

Surface-Sensitive Analytical Methods for Hexafluorotitanate Systems (XPS, ToF-SIMS)

Surface-sensitive analytical techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provide detailed information about the elemental and molecular composition of the outermost layers of a material. phi.com

XPS is a quantitative technique that analyzes the elemental composition and chemical states of elements on a material's surface (typically the top 1-10 nm). phi.comnih.gov It works by irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment. For this compound, XPS can confirm the presence of sodium, titanium, and fluorine and provide insights into their oxidation states and bonding.

ToF-SIMS is an extremely surface-sensitive technique (top 1-2 nm) that provides detailed molecular information. phi.comnih.gov It bombards the surface with a pulsed primary ion beam, causing the ejection of secondary ions. These ions are then analyzed based on their mass-to-charge ratio, providing a mass spectrum of the surface molecules. nih.gov ToF-SIMS is highly effective in identifying organic and inorganic species on a surface and can be used to create chemical maps of their distribution. phi.com The combination of XPS and ToF-SIMS offers a powerful approach for a comprehensive surface characterization of hexafluorotitanate systems, with XPS providing quantitative elemental and chemical state information and ToF-SIMS offering detailed molecular identification and imaging. phi.comresearchgate.netnpl.co.uk

Nuclear Magnetic Resonance (NMR) Studies of Hexafluorotitanate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local chemical environment of specific atomic nuclei. diva-portal.orgrsc.org For the study of hexafluorotitanate compounds, ¹⁹F NMR is particularly valuable due to the presence of fluorine.

¹⁹F NMR can be used to probe the structure and dynamics of the [TiF₆]²⁻ anion in solution and in the solid state. The chemical shift of the fluorine signal is sensitive to the coordination environment and the nature of the cation. Changes in the NMR spectrum can indicate interactions with the solvent or other species in the system. nih.gov

While less common, solid-state NMR can also be employed to study the structure of this compound in its crystalline form. rsc.org This technique can provide information about the different fluorine environments within the crystal lattice and can be used to study polymorphism and phase transitions. rsc.org Quantitative NMR (qNMR) methods can also be developed to determine the purity of fluorine-containing compounds. diva-portal.org

Optical Spectroscopy for Electronic Structure and Thin Film Characterization (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic structure of materials by measuring their absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net This technique can be applied to this compound, particularly in the form of thin films or solutions, to gain insights into its optical properties. researchgate.netundip.ac.id

When used for thin film characterization, UV-Vis spectroscopy can be employed to determine the optical band gap of the material. mdpi.com The absorption edge in the UV-Vis spectrum corresponds to the energy required to excite an electron from the valence band to the conduction band. mdpi.com Changes in the absorption spectrum can be indicative of structural modifications or the presence of defects. undip.ac.id

For thin films, interference fringes in the transmission or reflection spectrum can be used to calculate the film thickness. shimadzu.co.kr The technique is relatively simple, cost-effective, and provides valuable information for applications where the optical properties of this compound are important, such as in the development of optical coatings. researchgate.netshimadzu.co.kr

Thermal Analysis Techniques in the Study of this compound Systems

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability and phase behavior of this compound. tainstruments.commtoz-biolabs.com These methods measure changes in the physical and chemical properties of a material as a function of temperature. mtoz-biolabs.comnetzsch.com

TGA measures the change in mass of a sample as it is heated at a controlled rate. tainstruments.com This technique is used to determine the thermal stability of the compound, identify decomposition temperatures, and quantify mass loss due to volatilization or decomposition. mtoz-biolabs.comnetzsch.com For this compound, TGA can reveal the temperatures at which it begins to decompose and can provide information about the nature of the decomposition products.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.commtoz-biolabs.com It is used to identify and quantify thermal events such as melting, crystallization, and solid-state phase transitions. researchgate.netresearchgate.net DSC analysis of this compound can reveal its melting point and any polymorphic transformations that occur upon heating or cooling. The combination of TGA and DSC provides a comprehensive thermal profile of the compound, which is critical for its handling, processing, and application at elevated temperatures. mtoz-biolabs.com

Mechanistic Studies of Disodium Hexafluorotitanate Chemical Reactivity

Hydrolysis Mechanisms and Product Formation in Aqueous Disodium (B8443419) Hexafluorotitanate Systems

The hydrolysis of the hexafluorotitanate anion, [TiF₆]²⁻, in aqueous solutions is a stepwise process that involves the sequential replacement of fluoride (B91410) ions by hydroxide (B78521) or oxide ions. The reaction pathway and the final products are highly dependent on factors such as pH, temperature, and the concentration of the reactants.

Research on analogous compounds, such as potassium hexafluorotitanate (K₂TiF₆), has shown that hydrolysis proceeds through the formation of intermediate oxyfluoride species. researchgate.net In the presence of hydroxides like sodium hydroxide, potassium hydroxide, or ammonium (B1175870) hydroxide, the hydrolysis of K₂TiF₆ occurs in steps. researchgate.net Initial hydrolysis can lead to the formation of ions such as [TiOF₅]³⁻. researchgate.net Further hydrolysis can then produce more complex oxyfluoride structures.

[TiF₆]²⁻(aq) + nH₂O(l) ⇌ [TiF₆-n(OH)n]²⁻(aq) + nHF(aq)

As the hydrolysis progresses, condensation and polymerization can occur, leading to the formation of titanium oxides or hydrated titanium oxides (titanates). The final product of complete hydrolysis is typically titanium dioxide (TiO₂), particularly upon heating. researchgate.net In the presence of hydroxides, the products are the respective titanates. researchgate.net

The pH of the solution plays a critical role in the hydrolysis process. In more alkaline solutions, the equilibrium is shifted towards the formation of titanium hydroxides and oxides. For instance, in the (NH₄)₂TiF₆–(NH₄)₂SiF₆–NH₄F–H₂O system, the hydrolysis of the hexafluorotitanate ion is influenced by the pH of the solution, which is in turn affected by the presence of other salts. researchgate.net

Table 1: Products of Hexafluorotitanate Hydrolysis

| Reactant | Conditions | Intermediate Products | Final Products |

|---|---|---|---|

| K₂TiF₆ | 20-80°C, with NaOH, KOH, or NH₄OH | K₃TiOF₅, K₂NaTiOF₅ | Titanates (M₀.₄TiO(OH)₁.₆ · 1.25H₂O) |

Interactions of Hexafluorotitanate with Diverse Chemical Species (e.g., Bases, Chelating Agents)

The hexafluorotitanate ion, [TiF₆]²⁻, can interact with a variety of chemical species, including bases and chelating agents. These interactions are governed by the principles of coordination chemistry, where the titanium (IV) ion acts as a Lewis acid and the interacting species as Lewis bases.

Interactions with Bases:

As discussed in the hydrolysis section, bases such as hydroxides react with hexafluorotitanate, leading to the displacement of fluoride ligands and the formation of oxyfluorotitanates, hydroxytitanates, and ultimately, titanium dioxide. The reaction with a strong base like sodium hydroxide can be represented as:

Na₂TiF₆(aq) + 4NaOH(aq) → TiO₂(s) + 6NaF(aq) + 2H₂O(l)

This type of reaction is essentially a complete hydrolysis driven by the high concentration of hydroxide ions.

Interactions with Chelating Agents:

Chelating agents are molecules that can form multiple bonds to a single metal ion, forming a stable, ring-like structure called a chelate. The titanium (IV) ion in hexafluorotitanate is a hard Lewis acid and therefore prefers to bond with hard Lewis bases, which are typically ligands with oxygen or nitrogen donor atoms.

While fluoride is also a hard Lewis base, a sufficiently strong chelating agent can displace the fluoride ions from the coordination sphere of the titanium ion. The stability of the resulting chelate complex will depend on the chelate effect, which is the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous non-chelating ligands.

Common chelating agents that could potentially react with hexafluorotitanate include ethylenediaminetetraacetic acid (EDTA), citrate, and various beta-diketones. The reaction would involve the substitution of fluoride ions by the chelating ligand:

[TiF₆]²⁻(aq) + Lⁿ⁻(aq) → [TiL]⁴⁻ⁿ⁻(aq) + 6F⁻(aq) (where L is a multidentate chelating ligand)

The equilibrium of this reaction will depend on the relative stability constants of the hexafluorotitanate complex and the titanium-chelate complex.

Reaction Kinetics and Thermodynamic Considerations for Disodium Hexafluorotitanate Transformations

The kinetics and thermodynamics of reactions involving this compound are essential for controlling reaction rates and predicting the spontaneity of transformations.

Kinetics:

The rate of reactions such as hydrolysis and ligand exchange depends on several factors, including temperature, concentration of reactants, and the presence of catalysts. The hydrolysis of hexafluorotitanate, for example, is expected to proceed faster at higher temperatures and at higher pH values.

Studies on the fluorination of titanium dioxide (the reverse reaction of complete hydrolysis) have provided insights into the kinetics of the Ti-F system. The fluorination of rutile concentrate with elemental fluorine has been shown to be influenced by temperature and fluorine concentration, with the reaction rate increasing at higher temperatures. mdpi.com

The exchange of fluoride ions in the [TiF₆]²⁻ complex with other ligands is a fundamental process. Isotope exchange studies on other halogen fluorides suggest that such exchanges can occur, though the mechanism can be complex, potentially involving heterogeneous catalysis. google.com

Thermodynamics:

The thermodynamic stability of the hexafluorotitanate ion in solution is a key factor in its reactivity. The formation of TiF₄ from TiO₂ and fluorine is thermodynamically favorable at temperatures above 400 K. mdpi.com This indicates that the Ti-F bond is strong.

The stability of chelate complexes is quantified by their formation constants (or stability constants). A large formation constant for a titanium-chelate complex would indicate that the reaction between hexafluorotitanate and the chelating agent is thermodynamically favorable.

Redox Behavior and Electron Transfer Pathways of Titanium in Fluoride Environments

The redox chemistry of titanium in fluoride environments is centered around the Ti(IV)/Ti(III) couple. The hexafluorotitanate ion contains titanium in its highest and most stable oxidation state, +4. Therefore, it can act as an oxidizing agent, being reduced to Ti(III).

The standard redox potential of the Ti(IV)/Ti(III) couple is significantly influenced by the chemical environment, particularly by the presence of complexing agents like fluoride ions. In molten fluoride salts, the reduction of Ti(IV) to Ti(III) has been observed electrochemically. ustb.edu.cnbohrium.com The presence of fluoride ions can stabilize the higher oxidation state of titanium, thereby affecting the redox potential.

In molten LiF-NaF-KF, two reduction waves are observed for Ti(IV), corresponding to a one-electron transfer to form Ti(III) and a subsequent three-electron transfer to form metallic titanium. bohrium.com

Ti(IV) + e⁻ → Ti(III) Ti(III) + 3e⁻ → Ti(0)

Studies in aqueous solutions have also been conducted. The formal redox potential of the Ti(IV)/Ti(III) couple in a 1 M HCl and 2 M NaCl medium was determined to be +9 ± 1 mV versus the standard hydrogen electrode. nih.gov The presence of fluoride ions would be expected to shift this potential due to the formation of stable fluoro-complexes of both Ti(IV) and Ti(III).

The electron transfer process itself can be influenced by the structure of the titanium-fluoride complex. The formation of F-Ti bonds can modify the electronic structure of the titanium center, affecting the ease with which an electron can be added. mdpi.com The presence of fluoride ions in an electrolyte can alter the reduction steps of titanium ions. ustb.edu.cn

Table 2: Redox Potentials of Titanium Species in Different Media

| Redox Couple | Medium | Potential (vs. reference) | Reference |

|---|---|---|---|

| Ti(IV)/Ti(III) | 1 M HCl, 2 M NaCl | +9 ± 1 mV (vs. SHE) | nih.gov |

Electrochemical Research and Applications of Disodium Hexafluorotitanate

Electrochemical Behavior in Aqueous and Non-Aqueous Electrolyte Systems

The electrochemical behavior of the hexafluorotitanate anion, [TiF₆]²⁻, is central to its applications. While specific research focusing exclusively on disodium (B8443419) hexafluorotitanate in aqueous and non-aqueous solutions at ambient temperatures is limited, its behavior can be inferred from studies on analogous compounds like potassium hexafluorotitanate (K₂TiF₆) and general principles of electrochemistry.

In aqueous solutions, the [TiF₆]²⁻ anion is relatively stable, though its stability can be influenced by pH. The electrochemical window of aqueous electrolytes is limited by the hydrogen and oxygen evolution reactions. Within this window, the reduction of Ti(IV) from the hexafluorotitanate complex is a key process. Cyclic voltammetry is a primary technique used to study these processes, revealing information about redox potentials and reaction kinetics. gamry.com

In non-aqueous electrolyte systems, such as those used in batteries or for specialized electrodeposition, the electrochemical window is typically wider, allowing for the study of redox processes that would be masked by water decomposition. semanticscholar.org Solvents like acetonitrile, propylene (B89431) carbonate, and ionic liquids are often employed. semanticscholar.orgbohrium.com In these media, the solvation of the ions and the stability of the hexafluorotitanate complex are crucial factors governing the electrochemical response. researchgate.net The reduction of Ti(IV) from the [TiF₆]²⁻ complex in non-aqueous solvents is a topic of interest for the development of titanium-based materials and batteries. researchgate.net

Table 1: Expected Electrochemical Parameters for Hexafluorotitanate in Different Electrolyte Systems

| Parameter | Aqueous Electrolyte (e.g., NaCl solution) | Non-Aqueous Electrolyte (e.g., Acetonitrile with a supporting electrolyte) | References |

| Typical Working Electrode | Glassy Carbon, Platinum | Glassy Carbon, Platinum, Gold | gamry.comrsc.org |

| Expected Reduction Potential of Ti(IV)/Ti(III) | Highly dependent on pH and supporting electrolyte | Generally more negative than in aqueous systems | researchgate.nettuwien.at |

| Electron Transfer Characteristics | Can be quasi-reversible or irreversible | Often quasi-reversible | tuwien.at |

| Limiting Factors | Hydrogen evolution at negative potentials, oxide formation | Solvent breakdown at high potentials, purity of solvent and electrolyte | semanticscholar.org |

Electrochemical Processes in Molten Salt Media Involving Hexafluorotitanate Species

The high-temperature electrochemistry of hexafluorotitanates, particularly in molten salt media, is a well-researched area, primarily driven by the need to electrodeposit pure titanium and its alloys. jst.go.jp Molten salts offer a unique reaction environment with high ionic conductivity and a wide electrochemical window. iaea.orgelectrochem.org In these systems, potassium hexafluorotitanate (K₂TiF₆) is commonly used as the source of titanium.

Research has shown that the electrochemical reduction of the [TiF₆]²⁻ complex in molten chloride-fluoride mixtures (e.g., NaCl-KCl, LiCl-KCl, KF-KCl) is a multi-step process. jst.go.jpacs.org Typically, Ti(IV) is first reduced to Ti(III), which can be a stable intermediate in the melt. This is then followed by the reduction of Ti(III) to metallic titanium. bohrium.comresearchgate.net

The presence of fluoride (B91410) ions is crucial as they form stable titanium-fluoro complex ions, which influence the reduction potential and the morphology of the deposited titanium. jst.go.jp Cyclic voltammetry studies in these melts have elucidated the reduction pathways and kinetics. For instance, in a KF-KCl molten salt at 923 K, the oxidation of Ti(III) to Ti(IV) and the deposition of metallic titanium from Ti(III) have been clearly observed. jst.go.jp

Table 2: Summary of Electrochemical Processes of Hexafluorotitanate in Molten Salts

| Molten Salt System | Temperature (K) | Observed Processes | Key Findings | References |

| KCl-NaCl-K₂TiF₆-KF | 973 | Ti⁴⁺ + e⁻ → Ti³⁺; Ti³⁺ + 3e⁻ → Ti | The reduction mechanism is dependent on the fluoride ion concentration. | acs.org |

| KF-KCl-K₂TiF₆ | 923 | Ti³⁺ ⇌ Ti⁴⁺ + e⁻; Ti³⁺ + 3e⁻ → Ti | A single 3-electron wave for the reduction of Ti(III) to metallic Ti was observed. | jst.go.jp |

| LiF-LiCl-Li₂TiF₆ | 923 | Ti³⁺ ⇌ Ti⁴⁺ + e⁻; Ti³⁺ + 3e⁻ → Ti | The reduction of Ti(III) to metallic Ti occurs at approximately 1.2 V vs. Li⁺/Li. | bohrium.com |

| LiF-KF-K₂TiF₆-KBF₄ | >1023 | Ti⁴⁺ → Ti³⁺ → Ti | Reduction of Ti(IV) occurs in two steps before reacting with boron. | researchgate.net |

Investigations of Electrochemical Corrosion in Systems Utilizing Hexafluorotitanates

Hexafluorotitanate compounds are integral to the development of environmentally friendly, chromium-free conversion coatings for the corrosion protection of various metals, including steel and aluminum alloys. researchgate.netgamry.comresearchgate.netmdpi.com These coatings are typically formed by immersing the metal substrate in an acidic solution containing hexafluorotitanate, often in combination with other compounds like hexafluorozirconate. researchgate.netmdpi.comresearchgate.net

The hexafluorotitanate plays a key role in the formation of a thin, adherent, and passive layer on the metal surface. This layer, often composed of titanium oxides and other compounds, acts as a physical barrier, impeding the transport of corrosive species like chloride ions to the metal surface. researchgate.netgamry.com Furthermore, these coatings can disrupt the electrochemical corrosion cell by increasing the electrical resistance at the metal-electrolyte interface. mdpi.com

Electrochemical techniques such as DC polarization and electrochemical impedance spectroscopy (EIS) are widely used to evaluate the performance of these coatings. researchgate.netgamry.com DC polarization measurements can determine the corrosion current density (Icorr), a direct measure of the corrosion rate. A lower Icorr value indicates better corrosion protection. EIS provides information on the barrier properties and resistance of the coating.

Table 3: Electrochemical Corrosion Data for Surfaces Treated with Hexafluorotitanate-Based Coatings

| Substrate | Coating System | Test Solution | Corrosion Current Density (Icorr) | Polarization Resistance (Rp) | References |

| Electrogalvanized Steel | Potassium hexafluorotitanate-based conversion coating | Chloride environment | Decreased with increasing deposition time (e.g., 0.3 µA/cm²) | Markedly increased compared to uncoated steel | researchgate.netgamry.com |

| AA8079 Aluminium Alloy | Hexafluorotitanate and dihydrogen hexafluorozirconate-based coating | 3.5 wt.% NaCl | Comparable to Cr(III)-based coatings | Showed good protective properties | researchgate.netmdpi.com |

| Al6061 Alloy | In-situ Al-TiB₂ composite synthesized using K₂TiF₆ | Not specified | Increased with TiB₂ addition due to galvanic coupling | Reduced with TiB₂ addition | nottingham.ac.uk |

Development of Electrochemical Sensing and Detection Methodologies for Hexafluorotitanate

The direct electrochemical detection of the hexafluorotitanate anion itself is not a widely established method, and dedicated sensors are not commonly reported. mdpi.com However, the principles of electrochemical sensing offer potential pathways for its indirect detection. Electrochemical sensors are known for their high sensitivity, selectivity, and potential for miniaturization. mdpi.comsgxsensortech.com

One possible approach for the detection of hexafluorotitanate could involve the electrochemical detection of one of its components. For instance, a fluoride ion-selective electrode could be used to measure the activity of free fluoride ions in a solution in equilibrium with the [TiF₆]²⁻ complex. Changes in the concentration of the complex would shift this equilibrium, leading to a measurable change in fluoride ion activity.

Another strategy could be the electrochemical detection of the titanium cation. After chemical or electrochemical decomposition of the stable [TiF₆]²⁻ complex, the resulting Ti(IV) ions could be detected using voltammetric techniques. The development of new electrode materials, including chemically modified electrodes and nanomaterials, could enhance the sensitivity and selectivity of such a method. rsc.org For example, titanium-based materials themselves have been used in the fabrication of electrochemical sensors for other analytes, such as hydrogen peroxide and nitrites, demonstrating the electrochemical activity of titanium species. rsc.orgmdpi.com

Table 4: Potential Electrochemical Sensing Strategies for Hexafluorotitanate

| Sensing Strategy | Principle | Target Analyte | Potential Challenges | References |

| Indirect Potentiometry | Measurement of potential at an ion-selective electrode in equilibrium with the complex. | Free Fluoride ions (F⁻) | Requires stable and known equilibrium conditions; interference from other ions. | mdpi.com |

| Indirect Voltammetry | Voltammetric detection of the central metal ion after decomposition of the complex. | Titanium(IV) ions (Ti⁴⁺) | Requires a pre-treatment step to break the complex; potential interferences from the sample matrix. | rsc.orgnih.gov |

| Novel Sensor Development | Design of a specific ionophore or modified electrode surface with high affinity for the [TiF₆]²⁻ anion. | Hexafluorotitanate anion ([TiF₆]²⁻) | Development of a highly selective recognition element is a significant research challenge. | mdpi.comsgxsensortech.com |

Catalytic Research and Reaction Mechanisms Involving Disodium Hexafluorotitanate

Heterogeneous Catalysis Applications

Heterogeneous catalysis, where the catalyst and reactants exist in different phases, is a cornerstone of industrial chemistry. wikipedia.org Disodium (B8443419) hexafluorotitanate serves as a precursor or component in several heterogeneous catalytic applications.

Oxidative Dehydrogenation Catalysis Utilizing Titanium-Modified Supports

Titanium-based catalysts are crucial in oxidative dehydrogenation (ODH) reactions, which offer an energy-efficient alternative for producing olefins like propylene (B89431) from alkanes. acs.orgmdpi.com These reactions typically proceed via a redox mechanism where the catalyst's lattice oxygen participates in the reaction and is subsequently replenished by gas-phase oxygen. mdpi.comresearchgate.netmdpi.com

Vanadium-titanium oxide catalysts supported on materials like mesoporous silica (B1680970) (SBA-15) have been extensively studied for the ODH of propane (B168953). rsc.org The catalytic activity is highly dependent on the surface topology, with a "volcano-type" relationship observed between propylene space-time yield and the distribution of vanadia and titania species. rsc.org The most productive catalysts feature vanadia islands embedded within a dispersed titania matrix, forming a nearly complete monolayer on the silica support. rsc.org

The addition of titanium to other catalyst systems, such as zinc-based catalysts (ZnAl₂O₄), has been shown to enhance activity and selectivity in propane dehydrogenation. doi.org In-situ Fourier-transform infrared spectroscopy (FTIR) has revealed that titanium accelerates the conversion of intermediate zinc propyl species to propene, which is the rate-determining step. doi.org Furthermore, titanium improves oxygen mobility and facilitates the desorption of propene, leading to higher selectivity and catalyst stability. doi.org

The performance of various titanium-modified catalysts in oxidative dehydrogenation is summarized below:

| Catalyst System | Support | Reactant | Key Findings |

| V₂O₅/TiO₂ | Monolayer | Propane | Operates via a redox mechanism with V⁵⁺ as the active species. researchgate.net |

| MₓOᵧ-TiO₂ (M: Cr, Ga) | TiO₂ | Propane with CO₂ | Cr₂O₃-TiO₂ and Ga₂O₃-TiO₂ show superior performance due to moderate basicity and increased reducibility. nih.gov |

| (VOₓ)ₙ–(TiOₓ)ₙ | SBA-15 | Propane | A specific surface topology of vanadia islands in a titania matrix maximizes propylene yield. rsc.org |

| Ti-doped ZnAl₂O₄ | Spinel | Propane | Titanium accelerates the conversion of intermediates and improves propene desorption. doi.org |

| Ni-Ce-Zr | γ-alumina | Ethane | Zirconium incorporation enhances ethylene (B1197577) selectivity by generating less reducible nickel species. mdpi.com |

Photocatalytic Activity of Hexafluorotitanate-Derived Titanium Dioxide

Titanium dioxide (TiO₂), often synthesized from hexafluorotitanate precursors like ammonium (B1175870) hexafluorotitanate ((NH₄)₂TiF₆) and potentially disodium hexafluorotitanate, is a well-known photocatalyst. mdpi.comnih.gov Its photocatalytic activity stems from the generation of electron-hole pairs upon UV irradiation, leading to redox reactions on the catalyst surface. researchgate.netacademie-sciences.fr

The synthesis conditions, such as temperature, duration, and reactant ratios, significantly influence the particle size and morphology of the resulting TiO₂ nanoparticles, which in turn affects their photocatalytic performance. mdpi.comnih.gov For instance, studies have shown that TiO₂ catalysts with particle sizes in the range of 50-75 nm exhibit optimal photocatalytic efficiency for the degradation of organic pollutants like methylene (B1212753) blue. mdpi.com The synthesis can yield various morphologies, including spindle-shaped nanoparticles and nanorods. mdpi.comnih.gov

The photocatalytic oxidative dehydrogenation of propane to propene has been successfully demonstrated on a rutile TiO₂(110) surface at low temperatures, achieving high selectivity. acs.org The reaction is initiated by the cleavage of a C-H bond through a hole-coupled process involving a hole-trapped terminal oxygen atom (OTi⁻). acs.org

A synergistic effect is often observed in mixtures of anatase and rutile, the two main crystalline phases of TiO₂. researchgate.net This synergy is attributed to efficient electron transfer from anatase to rutile, which inhibits the recombination of electron-hole pairs and enhances photocatalytic activity. researchgate.net

Polymerization Catalysis with Hexafluorotitanate Compounds

Hexafluorotitanate compounds, including ammonium hexafluorotitanate, are used in the preparation of catalysts for olefin polymerization. epo.org These catalysts are often supported on materials like silica or magnesium chloride. ethernet.edu.et For example, a solid oxide can be treated with a fluoriding agent like ammonium bifluoride during calcination to produce an activator-support for metallocene-based catalysts. epo.org Such systems are employed in the polymerization of ethylene and its copolymerization with α-olefins to produce polymers with specific properties, such as low levels of long-chain branching. epo.org

Homogeneous Catalysis Investigations Involving Hexafluorotitanate

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a solution. wikipedia.org While research on this compound in this area is less extensive than in heterogeneous catalysis, related hexafluorotitanate compounds have been investigated.

For instance, bifunctional ionic liquids containing a hexafluorotitanate anion have been synthesized and demonstrated as efficient and recyclable catalysts for various reactions. researchgate.net One such catalyst, bis-[N-(propyl-1-sulfoacid)-pyridinium] hexafluorotitanate, has been used for the room-temperature sulfoxidation of sulfides to sulfoxides using hydrogen peroxide as the oxidant. researchgate.net The synergistic effect of the sulfoacid group and the [TiF₆]²⁻ anion contributes to the catalyst's high performance, which is linked to the generation and regeneration of active peroxo-Ti species. researchgate.net Another example is bis[1-methyl-3-(3′-sulfopropyl)imidazolium] hexafluorotitanate, which has been shown to be an effective catalyst for the oxidative halogenation of arenes in water. researchgate.net

Elucidation of Mechanistic Pathways in Catalytic Cycles Assisted by this compound

Understanding the mechanistic pathways of catalytic cycles is crucial for optimizing catalyst performance. In reactions involving hexafluorotitanate-derived catalysts, the mechanism often involves the formation of specific active species and intermediates.

In the oxidative dehydrogenation of propane over vanadia-titania catalysts, the reaction proceeds through a redox mechanism. researchgate.net The active sites containing V⁵⁺ cations activate the C-H bond of propane, leading to the formation of an isopropoxide intermediate, which can then be converted to propylene or acetone. researchgate.net

In photocatalytic reactions on TiO₂, the fundamental mechanism involves the generation of electron-hole pairs. researchgate.net These charge carriers migrate to the surface and generate reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, which then participate in the degradation of pollutants or other chemical transformations. researchgate.net

For bifunctional ionic liquid catalysts containing hexafluorotitanate, the proposed mechanism involves the formation of active peroxo-Ti species from the reaction of the [TiF₆]²⁻ anion with an oxidant like H₂O₂. researchgate.net These peroxo species are the primary catalytic agents in oxidation reactions.

Strategies for Catalyst Design and Optimization Incorporating Hexafluorotitanate

The rational design and optimization of catalysts are key to improving their activity, selectivity, and stability. mdpi.comfrontiersin.org For hexafluorotitanate-based systems, several strategies are employed.

One primary strategy is the control of the catalyst's physical properties, such as particle size and morphology, during synthesis from hexafluorotitanate precursors. mdpi.com As demonstrated in the synthesis of TiO₂ nanoparticles, tuning reaction parameters can yield catalysts with optimal dimensions for specific applications like photocatalysis. mdpi.comnih.gov

Another approach is the creation of composite materials to induce synergistic effects. For example, the combination of anatase and rutile phases of TiO₂ enhances photocatalytic activity by improving charge separation. researchgate.net Similarly, supporting titanium-based catalysts on high-surface-area materials like mesoporous silica allows for precise control over the dispersion and topology of the active sites, leading to enhanced catalytic performance in reactions like the ODH of propane. rsc.org

The design of bifunctional catalysts, such as the ionic liquids containing hexafluorotitanate, represents another advanced strategy. researchgate.net By incorporating multiple functional moieties into a single molecule, a synergistic catalytic effect can be achieved, leading to higher efficiency and selectivity under mild reaction conditions. researchgate.net

Furthermore, computational methods and advanced characterization techniques are increasingly used to understand structure-activity relationships and guide the rational design of new catalysts. mdpi.comchemrxiv.org By modeling reaction pathways and identifying key descriptors, researchers can predict the performance of new catalyst formulations and accelerate the discovery of more efficient catalytic systems. chemrxiv.org

Advanced Materials Development and Engineering Utilizing Disodium Hexafluorotitanate

Integration into Oxide Materials and Composites (e.g., Titanium Dioxide, Titanium Diboride)

Disodium (B8443419) hexafluorotitanate is instrumental in the synthesis and modification of various oxide and composite materials, most notably those based on titanium. Its role as a precursor allows for the formation of materials with tailored properties for specific applications.

The synthesis of titanium dioxide (TiO₂) often utilizes hexafluorotitanate compounds as a source of titanium. evitachem.com The process typically involves the hydrolysis of the hexafluorotitanate in an aqueous solution, followed by controlled precipitation and calcination to yield TiO₂ with specific characteristics. For instance, the reaction of disodium hexafluorotitanate with boric acid can produce titanium dioxide powders. The morphology and particle size of the resulting TiO₂ can be influenced by the reaction conditions.

In the realm of composite materials, hexafluorotitanates are used in the creation of titanium diboride (TiB₂) composites. science.gov TiB₂ is known for its extreme hardness, high melting point, and good thermal and electrical conductivity, making it suitable for applications such as cutting tools, armor, and crucibles for molten metals. barc.gov.innih.govkimarmor.com One method for producing TiB₂ involves the reaction of a hexafluorotitanate salt with a boron source. For example, potassium hexafluorotitanate (K₂TiF₆) can be reacted with potassium tetrafluoroborate (B81430) (KBF₄) in the presence of a reducing agent to form TiB₂. science.gov This process allows for the in-situ formation of TiB₂ reinforcement within a metallic or ceramic matrix, enhancing the mechanical properties of the composite. science.govmdpi.com

The integration of this compound and related compounds into these materials is critical for achieving desired performance characteristics. The selection of the precursor and the synthesis route are key factors in determining the final properties of the oxide or composite material.

Role in Surface Modification and Advanced Coating Technologies

This compound and its acidic form, hexafluorotitanic acid, play a significant role in the surface modification of metals and the formulation of advanced coatings. industrialchemicals.gov.au These compounds are utilized to enhance corrosion resistance, improve paint adhesion, and impart other desirable surface properties. industrialchemicals.gov.auspecialchem.com

In metal surface treatment, solutions containing hexafluorotitanic acid are used to form a thin, passive conversion coating on metal substrates such as steel, aluminum, and zinc alloys. industrialchemicals.gov.au This treatment cleans and activates the metal surface, creating a uniform layer that promotes adhesion for subsequent painting or coating applications. google.com The process often involves immersing or spraying the metal part with a dilute solution of the hexafluorotitanate compound. industrialchemicals.gov.au The resulting coating can improve the corrosion resistance of the metal and the durability of the paint finish. mdpi.com

The mechanism of action involves the reaction of the hexafluorotitanate with the metal surface, leading to the formation of a complex layer of metal oxides and fluorides. This layer acts as a barrier to corrosive agents and provides a chemically active surface for bonding with organic coatings. The composition and thickness of this conversion coating can be controlled by adjusting the concentration of the hexafluorotitanate solution, the treatment time, and the pH.

The table below summarizes the role of hexafluorotitanate compounds in surface modification.

| Application Area | Function of Hexafluorotitanate | Resulting Surface Properties |

| Metal Pre-treatment for Painting | Formation of a conversion coating | Enhanced paint adhesion, improved corrosion resistance |

| Corrosion Inhibition | Creation of a passive barrier layer | Increased resistance to environmental degradation |

| Advanced Coatings | Component in coating formulations | Improved durability and performance of the final coating |

Fabrication of Nanostructured Materials from Hexafluorotitanate Precursors

The use of hexafluorotitanate precursors is a key strategy in the bottom-up fabrication of nanostructured materials, particularly nanostructured titanium dioxide. purdue.edu These nanomaterials exhibit unique properties compared to their bulk counterparts due to their high surface-area-to-volume ratio, making them suitable for applications in photocatalysis, sensors, and energy storage. cymitquimica.comnih.gov

One common method for synthesizing TiO₂ nanomaterials from hexafluorotitanate precursors is through hydrothermal or solvothermal synthesis. acs.orgresearchgate.net In this process, a solution containing a hexafluorotitanate salt, such as ammonium (B1175870) hexafluorotitanate ((NH₄)₂TiF₆), is heated in a sealed vessel (autoclave). acs.orgresearchgate.net Under these conditions of elevated temperature and pressure, the precursor hydrolyzes and crystallizes to form TiO₂ nanoparticles, nanosheets, or other nanostructures. researchgate.net The morphology and crystal phase (e.g., anatase, rutile) of the resulting TiO₂ can be controlled by adjusting parameters such as temperature, reaction time, pH, and the presence of capping agents or structure-directing agents. acs.org

For example, the use of ammonium hexafluorotitanate as a precursor has been shown to facilitate the synthesis of anatase TiO₂ nanosheets with highly exposed {001} facets, which are known to be highly reactive in photocatalysis. researchgate.net The fluoride (B91410) ions from the precursor are believed to play a crucial role in controlling the crystal growth and stabilizing these high-energy facets.

The fabrication of nanostructured materials from hexafluorotitanate precursors offers a versatile and controllable approach to producing materials with tailored nanoscale architectures and enhanced functionalities. mdpi.comdiva-portal.orgpurdue.edu

Application in Molten Salt Reactor Materials Research and Compatibility Studies

This compound and other fluoride salts are relevant to the materials research and development for Molten Salt Reactors (MSRs). google.comiaea.org MSRs are a type of advanced nuclear reactor that use a molten fluoride or chloride salt as the primary coolant and, in some designs, as the solvent for the nuclear fuel. researchgate.netansto.gov.aunih.gov The high operating temperatures and corrosive nature of these molten salts present significant materials challenges. ansto.gov.aumdpi.com

A key area of research is the compatibility of structural materials, such as nickel-based alloys and stainless steels, with the molten salt environment. mdpi.comosti.gov Corrosion in molten salts can occur through various mechanisms, including the dissolution of alloying elements into the salt. nih.govscholaris.ca Understanding and mitigating this corrosion is crucial for the long-term, safe operation of MSRs. nrc.gov

This compound can be a component of the molten salt mixtures used in MSRs or in experimental studies designed to simulate the reactor environment. google.com Research in this area involves exposing candidate alloys to molten fluoride salts at high temperatures and analyzing the resulting corrosion behavior. barc.gov.in Electrochemical methods are often employed to study the corrosion processes in-situ, providing valuable data on corrosion rates and mechanisms. nrc.govbyu.eduresearchgate.net

The data gathered from these compatibility studies inform the selection and development of materials that can withstand the harsh conditions inside an MSR. The goal is to identify or engineer alloys that exhibit minimal corrosion and maintain their mechanical integrity over the reactor's lifetime. iaea.org The choice of salt composition, including the presence of compounds like this compound, can influence the redox potential of the salt and, consequently, its corrosivity (B1173158) towards structural materials. nrc.govinl.gov

| Research Focus | Relevance of Hexafluorotitanates | Key Research Objectives |

| Material Compatibility | Component of simulated molten salt coolants. | Assess corrosion rates and mechanisms of structural alloys. |

| Corrosion Mitigation | Influence on the redox potential of the molten salt. | Develop strategies to minimize material degradation. |

| Electrochemical Studies | Used in electrochemical cells to study corrosion phenomena. | Characterize the electrochemical behavior of alloys in molten salts. |

Theoretical and Computational Chemistry Studies of Disodium Hexafluorotitanate

Electronic Structure and Chemical Bonding Analysis (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the properties of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. scispace.com DFT has become a versatile tool in computational chemistry and condensed-matter physics for calculating the electronic structure of molecules and solids. wikipedia.org

In the context of disodium (B8443419) hexafluorotitanate, DFT calculations can elucidate the nature of the chemical bonds within the hexafluorotitanate ([TiF₆]²⁻) anion and its interaction with the sodium (Na⁺) cations. These calculations provide a detailed picture of the charge distribution, molecular orbitals, and the degree of covalent versus ionic character in the titanium-fluorine (Ti-F) bonds. d-nb.info The analysis can reveal significant insights into the covalency between metal and non-metal atoms in different layers of the crystal structure. d-nb.info

Key aspects of the electronic structure that can be modeled include the band gap, density of states (DOS), and partial density of states (PDOS). The band gap is a crucial parameter determining the electronic and optical properties of the material. d-nb.info The DOS provides information about the number of available electronic states at each energy level, while the PDOS decomposes this information into contributions from individual atoms or orbitals (e.g., Ti 3d, F 2p). This allows for a detailed understanding of which orbitals participate in chemical bonding and in the formation of the valence and conduction bands. aps.org Advanced methods can also analyze complex bonding patterns in solids through real-space chemical bonding indicators. qucosa.de

Table 8.1: Key Parameters from DFT Analysis of Disodium Hexafluorotitanate

| Calculated Parameter | Description | Significance for this compound |

|---|---|---|

| Total Energy | The ground-state energy of the compound's electronic system. | Determines the thermodynamic stability of the crystal structure. |

| Band Gap | The energy difference between the top of the valence band and the bottom of the conduction band. d-nb.info | Indicates whether the material is an insulator, semiconductor, or metal; influences its optical and electronic properties. |

| Density of States (DOS) | A spectrum showing the distribution of energy levels that electrons can occupy. aps.org | Provides a comprehensive overview of the electronic structure. |

| Partial Density of States (PDOS) | Decomposition of the DOS into contributions from specific atoms and orbitals (e.g., Ti, F, Na). aps.org | Reveals the nature of the Ti-F chemical bonds and the contribution of each element to the valence and conduction bands. |

| Electron Density Distribution | A spatial map of the probability of finding an electron. | Visualizes the chemical bonds and charge transfer between atoms, indicating the degree of ionic or covalent character. |

| Löwdin Charges / Bader Charges | Methods to partition the total electron density among the atoms in the system. d-nb.info | Quantifies the effective charge on each atom (Ti, F, Na), providing insight into the ionicity of the compound. |

Molecular Dynamics Simulations of Hexafluorotitanate Systems

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. nih.govnih.gov By calculating the forces between particles and using Newton's laws of motion, MD simulations can predict the time evolution of a system, providing a detailed view of its dynamic behavior. nih.gov This method is widely applied in materials science and biophysics to characterize systems at the atomic level. mdpi.com

For hexafluorotitanate systems, MD simulations can model the behavior of this compound in various states, such as in aqueous solution or as a molten salt. In an aqueous environment, simulations can track the trajectories of the individual Na⁺ and [TiF₆]²⁻ ions, revealing information about solvation shells, ion-pairing, and the diffusion coefficients of the ions. It can also help understand the interactions within complex aqueous solutions and how different components affect the hydrogen-bonding network of water. pku.edu.cn

These simulations are crucial for understanding processes like dissolution and crystallization. For instance, MD can model how water molecules arrange around the ions and how the ions themselves aggregate, which are the initial steps of crystal nucleation. Furthermore, MD simulations can be used to study the interaction of hexafluorotitanate ions with surfaces or other molecules, which is relevant for applications in catalysis and materials synthesis. herts.ac.uk

Table 8.2: Typical Workflow for a Molecular Dynamics Simulation

| Step | Description | Details for a Hexafluorotitanate System |

|---|---|---|

| 1. System Setup | Define the simulation box, and populate it with the molecules of interest (ions, solvent). | Create a box containing Na⁺ ions, [TiF₆]²⁻ ions, and water molecules at a specified concentration. |

| 2. Force Field Selection | Choose a set of parameters (a force field) that defines the potential energy and forces between atoms. | Select appropriate force fields for Na⁺, the [TiF₆]²⁻ anion, and the chosen water model (e.g., TIP3P, SPC/E). |

| 3. Energy Minimization | Adjust the atomic coordinates to find a low-energy starting configuration, removing steric clashes. | Relax the initial structure to avoid unphysically high forces at the start of the simulation. |

| 4. Equilibration | Run the simulation for a period under controlled temperature and pressure (e.g., NVT, NPT ensembles) to allow the system to reach thermal equilibrium. | Allow the system to relax to the target temperature and pressure, ensuring properties like density and potential energy stabilize. |

| 5. Production Run | Continue the simulation for a longer duration to collect data for analysis. | Generate atomic trajectories over several nanoseconds or more to sample the system's behavior. |

| 6. Analysis | Analyze the saved trajectories to calculate macroscopic and microscopic properties. | Calculate radial distribution functions (to see solvation structure), mean square displacement (for diffusion), and ion-pairing lifetimes. |

Reaction Pathway and Energetics Modeling of this compound Reactions

Computational chemistry offers powerful methods for modeling chemical reactions, allowing researchers to explore reaction mechanisms, transition states, and the energetics of chemical transformations. Using quantum mechanical methods like DFT, it is possible to map out the potential energy surface for a reaction, identifying the most likely pathway from reactants to products.

For this compound, this approach can be used to model various reactions, including its synthesis, decomposition, and hydrolysis. For example, the synthesis of hexafluorotitanates can occur through solid-state metathesis reactions. d-nb.infoscience.gov Computational modeling can predict the reaction enthalpy and activation energy for such a process, providing insights into its thermodynamic feasibility and kinetic barriers.

Thermal decomposition is another critical reaction. Modeling can predict the decomposition products and the temperature at which decomposition is likely to occur by calculating the energetics of different decomposition pathways. Similarly, the hydrolysis of the [TiF₆]²⁻ anion in aqueous solution can be studied to understand the formation of titanium oxyfluoride species. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed, offering a fundamental understanding of the chemical reactivity of this compound.

Table 8.3: Examples of Reactions Amenable to Computational Modeling

| Reaction Type | Example Reaction | Information Gained from Modeling |

|---|---|---|

| Synthesis (Metathesis) | TiO₂ + 2NaOH + 6HF → Na₂TiF₆ + 4H₂O | Reaction enthalpy (ΔH), Gibbs free energy (ΔG), prediction of reaction spontaneity. |

| Thermal Decomposition | Na₂TiF₆(s) → 2NaF(s) + TiF₄(g) | Decomposition temperature, activation energy, identification of stable intermediates and final products. |

| Hydrolysis | [TiF₆]²⁻(aq) + H₂O(l) ⇌ [TiF₅(OH)]²⁻(aq) + HF(aq) | Energy profile of the hydrolysis steps, stability of intermediate oxyfluoride species, equilibrium constants. |

| Surface Reaction | Na₂TiF₆ + TiO₂ surface → Surface-adsorbed species | Adsorption energies, identification of stable binding sites, changes in surface electronic structure. |

Surface Interaction and Adsorption Modeling on Titanium Dioxide Facets

The interaction of fluoride-containing compounds with titanium dioxide (TiO₂) surfaces is of significant interest, particularly because these compounds are often used as capping agents to control the morphology of TiO₂ nanocrystals, promoting the growth of specific crystallographic facets. mdpi.comnih.gov Computational modeling, especially using DFT, is instrumental in understanding these surface interactions at a molecular level. nih.gov

Studies have shown that fluoride (B91410) ions can selectively adsorb onto different TiO₂ surfaces, altering their surface energies. mdpi.com The anatase form of TiO₂ has two primary low-index facets: {101} and {001}. The {101} facet is thermodynamically more stable, while the {001} facet is generally more reactive. nih.gov Fluoride-containing precursors, such as ammonium (B1175870) hexafluorotitanate or hydrofluoric acid, can stabilize the high-energy {001} facets during synthesis, leading to TiO₂ crystals with a high percentage of these reactive surfaces. researchgate.netresearchgate.net

Computational models can simulate the adsorption of the [TiF₆]²⁻ anion, or its dissociation products like F⁻ ions, onto different TiO₂ facets. These models calculate key parameters such as adsorption energy, optimal adsorption geometry, and the resulting changes in the electronic structure of the TiO₂ surface. nih.gov For instance, calculations can determine whether adsorption is molecular (physisorption) or dissociative (chemisorption) and identify the most stable binding sites, such as five-coordinate titanium (Ti₅c) sites. nih.govscielo.org.mx This understanding is crucial for designing TiO₂ photocatalysts with enhanced activity, as the reactivity is highly dependent on the exposed crystal facets. nih.gov

Table 8.4: Calculated Adsorption Properties of Related Species on Anatase TiO₂ Facets

| Adsorbate | TiO₂ Facet | Adsorption Mode | Calculated Adsorption Energy (eV) | Reference Finding |

|---|---|---|---|---|

| Phospholipid (PC) | Anatase (101) | Physisorption | -0.91 | Physisorption is weaker than chemical bonding. nih.gov |

| Phospholipid (PC) | Anatase (001) | Physisorption | -0.71 | Interaction is slightly weaker on the (001) facet compared to (101) for this mode. nih.gov |

| Phospholipid (PC) | Anatase (101) | Monodentate (covalent) | -2.43 | Covalent bonding via a phosphate (B84403) oxygen to a surface Ti site is significantly stronger. nih.gov |

| Phospholipid (PC) | Anatase (001) | Monodentate (covalent) | -1.72 | The covalent interaction is stronger on the (101) surface than the (001) surface. nih.gov |

| Water (H₂O) | Rutile (110) | Dissociative | ~0.36 - 0.41 | Water can dissociate on the surface to form hydroxyl groups. scielo.org.mx |

Crystallographic Prediction and Validation of Hexafluorotitanate Compounds

Computational methods play a vital role in modern crystallography, not only in refining experimental data but also in predicting the crystal structures of new materials. For compounds like this compound, theoretical approaches can be used to predict stable or metastable crystal polymorphs, their lattice parameters, atomic positions, and space groups.

Crystal structure prediction is often performed using algorithms that search for the lowest energy arrangements of atoms within a given compositional space. These predictions are guided by energy calculations, typically from DFT. Once a set of candidate structures is generated, their relative stabilities can be compared based on their calculated total energies.

The validation of these theoretical predictions is a critical step and relies on experimental techniques, primarily X-ray diffraction (XRD) on single-crystal or powder samples. d-nb.info The experimental diffraction pattern is compared with a pattern simulated from the predicted crystal structure. A good match between the two provides strong evidence for the correctness of the predicted model. Further refinement of the crystal structure is often done by adjusting the atomic positions in the theoretical model to achieve the best possible fit with the experimental data. researchgate.net This synergy between theoretical prediction and experimental validation is a powerful strategy for characterizing the structure of new inorganic compounds. researchgate.net

Table 8.5: Crystallographic Prediction and Validation Process

| Stage | Computational Method / Theory | Experimental Technique | Objective |

|---|---|---|---|

| 1. Prediction | Evolutionary Algorithms, DFT Energy Calculations | N/A | Generate a set of low-energy, plausible crystal structures and predict their lattice parameters. |

| 2. Synthesis | N/A (Guided by theoretical stability) | Solid-state reaction, hydrothermal synthesis, crystallization from solution. researchgate.net | Synthesize the target compound in a crystalline form suitable for analysis. |

| 3. Data Collection | Simulation of XRD patterns from predicted structures. | Single-Crystal or Powder X-ray Diffraction (XRD). d-nb.info | Obtain an experimental diffraction pattern of the synthesized material. |

| 4. Structure Solution | Comparison of simulated and experimental patterns. | Analysis of diffraction data to determine unit cell and space group. | Find a preliminary structural model that matches the experimental data. |

| 5. Refinement & Validation | DFT optimization of the final structure. | Rietveld refinement (for powder) or least-squares refinement (for single crystal). researchgate.net | Fine-tune atomic positions and lattice parameters to achieve the best agreement between the model and experimental data, confirming the final structure. |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for disodium hexafluorotitanate, and how can purity be verified?

- Methodological Answer : this compound can be synthesized via neutralization reactions using sodium hydroxide or carbonate with hexafluorotitanic acid (analogous to disodium phosphate production in ). Purity verification involves X-ray diffraction (XRD) for crystallinity analysis, X-ray photoelectron spectroscopy (XPS) for elemental composition, and inductively coupled plasma mass spectrometry (ICP-MS) for trace impurity detection .

Q. What spectroscopic techniques are effective for characterizing this compound’s structure and bonding?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify Ti-F vibrational modes (600–400 cm⁻¹). Raman spectroscopy can confirm octahedral [TiF₆]²⁻ symmetry. XPS validates oxidation states (e.g., Ti⁴+ at ~458 eV binding energy) and nitrogen doping effects if applicable (as in TiO₂-xNx studies) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow protocols for analogous fluorotitanates: use fume hoods (face velocity ≥100 ft/min), wear nitrile gloves, and employ eye protection (GHS05/07 standards). Store in sealed containers away from oxidizers, and monitor urinary fluoride levels (BEI: 2–3 mg/L) to prevent toxicity (per potassium hexafluorotitanate SDS) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data for this compound in aqueous solutions?

- Methodological Answer : Conduct controlled solubility experiments using conductivity measurements or gravimetric analysis under standardized conditions (pH 4–5, 20°C). Compare with structurally similar compounds (e.g., potassium hexafluorotitanate solubility: 12.8 g/L at 20°C) and account for ionic strength effects via Debye-Hückel theory .

Q. What strategies optimize this compound’s role in photocatalytic applications under visible light?

- Methodological Answer : Dope with nitrogen or transition metals (e.g., Co, Fe) to narrow the bandgap (as demonstrated for TiO₂-xNx). Use UV-Vis diffuse reflectance spectroscopy (DRS) to assess optical absorption shifts. Test photocatalytic activity via methylene blue degradation kinetics under λ < 500 nm .

Q. How can experimental designs mitigate contamination risks during this compound synthesis?

- Methodological Answer : Implement glovebox techniques for anhydrous reactions. Use chelating agents (e.g., EDTA) in precursor solutions to sequester metal impurities. Validate purity through cyclic voltammetry to detect redox-active contaminants .

Q. How to design experiments assessing the thermal stability of this compound under varying atmospheric conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) in inert (N₂), oxidative (O₂), and reducing (H₂/Ar) atmospheres. Compare decomposition temperatures with potassium hexafluorotitanate (melting point: 780°C) to infer stability trends .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting data on this compound’s reactivity with organic solvents?

- Methodological Answer : Replicate experiments using Karl Fischer titration to quantify trace water (a common reactivity driver). Pair with nuclear magnetic resonance (NMR) to track solvent decomposition products. Cross-reference with fluorotitanate stability studies (e.g., ammonium hexafluorotitanate in ethanol/water mixtures) .

Q. What statistical approaches are recommended for analyzing this compound’s catalytic efficiency in heterogeneous systems?

- Methodological Answer : Apply multivariate regression to correlate surface area (BET), doping levels, and reaction rates. Use ANOVA to validate significance of variables. For reproducibility, report confidence intervals (95% CI) across triplicate trials .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.